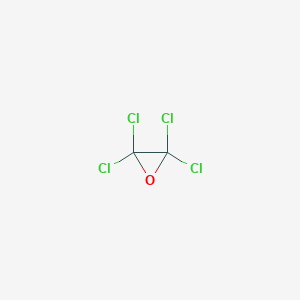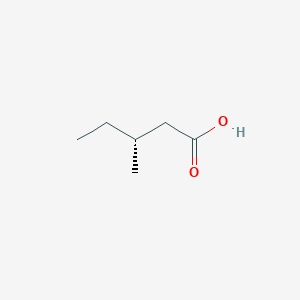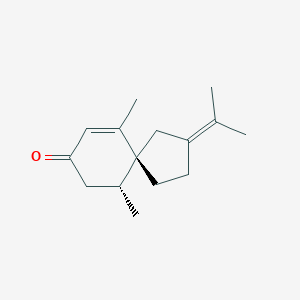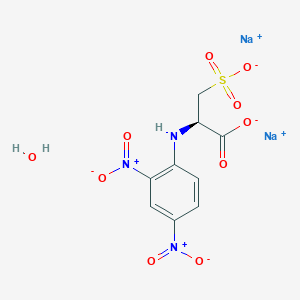
Tetrachloroethylene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroethylene oxide (TCPO) is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and unstable, making it a valuable tool for studying chemical reactions and mechanisms.
Mécanisme D'action
Tetrachloroethylene oxide is a highly reactive compound that can undergo several reactions, including hydrolysis, elimination, and oxidation. When Tetrachloroethylene oxide is exposed to a suitable trigger, such as heat, light, or a chemical reactant, it undergoes a reaction that produces a highly fluorescent compound. The mechanism of this reaction is complex and involves several intermediates, including a cyclic peroxide and a dioxetane.
Effets Biochimiques Et Physiologiques
Tetrachloroethylene oxide is not used in drug development, and thus its biochemical and physiological effects are not well-studied. However, it is known to be toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen, and its use should be carefully controlled.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Tetrachloroethylene oxide is its high reactivity and instability, which make it an ideal tool for studying fast and complex chemical reactions. Its fluorescent properties also make it useful for studying reaction mechanisms. However, Tetrachloroethylene oxide is highly toxic and must be handled with care. Its instability also makes it difficult to store and transport, and its use should be carefully controlled.
Orientations Futures
There are several future directions for Tetrachloroethylene oxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Tetrachloroethylene oxide, such as in the synthesis of novel organic compounds or as a probe for studying biological systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of Tetrachloroethylene oxide and to develop safe handling practices.
Méthodes De Synthèse
Tetrachloroethylene oxide can be synthesized in several ways, but the most common method involves the reaction of tetrachloroethylene with hydrogen peroxide in the presence of a catalyst. This reaction produces Tetrachloroethylene oxide and water as byproducts. The reaction is exothermic, and the heat generated must be carefully controlled to prevent the formation of unwanted side products.
Applications De Recherche Scientifique
Tetrachloroethylene oxide is widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Tetrachloroethylene oxide is also used as a fluorescent probe to study chemical reactions and mechanisms. Its high reactivity and instability make it an ideal tool for studying fast and complex chemical reactions.
Propriétés
Numéro CAS |
16650-10-5 |
|---|---|
Nom du produit |
Tetrachloroethylene oxide |
Formule moléculaire |
C2Cl4O |
Poids moléculaire |
181.8 g/mol |
Nom IUPAC |
2,2,3,3-tetrachlorooxirane |
InChI |
InChI=1S/C2Cl4O/c3-1(4)2(5,6)7-1 |
Clé InChI |
PHEPAUSSNBXGQO-UHFFFAOYSA-N |
SMILES |
C1(C(O1)(Cl)Cl)(Cl)Cl |
SMILES canonique |
C1(C(O1)(Cl)Cl)(Cl)Cl |
Autres numéros CAS |
16650-10-5 |
Synonymes |
tetrachloroepoxyethane tetrachloroethylene oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)


![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)